h-89 -

h-89

Catalog Number: EVT-1542719
CAS Number:
Molecular Formula: C20H20BrN3O2S
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide is a member of the class of isoquinolines that is the sulfonamide obtained by formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N(1)-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It is a member of isoquinolines, a sulfonamide, a member of bromobenzenes, an olefinic compound and a secondary amino compound. It is a conjugate base of a N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide(2+).
Overview

H-89, chemically known as N-(2-p-bromocinnamylamino)ethyl-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA). It has garnered attention in biochemical research due to its ability to modulate various cellular processes by inhibiting PKA activity. The compound is primarily classified as a pharmacological agent used in studies related to signal transduction and cellular signaling pathways.

Source

H-89 is synthesized from isoquinoline derivatives, with its structure featuring a bromobenzene moiety that contributes to its binding capabilities within the ATP pocket of kinases. It is commercially available in various forms, including dihydrochloride salt, which enhances its solubility and bioavailability in biological assays .

Classification

H-89 falls under the category of kinase inhibitors, specifically targeting PKA. It is recognized for its high selectivity, with a Ki value of approximately 48 nM in cell-free assays, indicating a strong affinity for PKA compared to other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .

Synthesis Analysis

Methods

The synthesis of H-89 involves several steps starting from isoquinoline derivatives. The key steps typically include:

  1. Formation of the Isoquinoline Sulfonamide: This involves the reaction of isoquinoline with appropriate sulfonyl chloride.
  2. Bromination: The introduction of the bromobenzene moiety is achieved through bromination reactions.
  3. Amine Coupling: The final compound is formed by coupling the brominated intermediate with an amine group, which provides the necessary functional groups for PKA inhibition.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of H-89 .

Molecular Structure Analysis

Structure

H-89 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈BrN₃O₂S
  • Molecular Weight: 404.32 g/mol
  • Key Functional Groups: Isoquinoline ring, sulfonamide group, and bromobenzene moiety.

The structural arrangement allows H-89 to effectively interact with the active site of PKA, inhibiting its activity .

Data

Crystallographic studies have shown that H-89 binds within the ATP-binding site of PKA, adopting multiple conformations that enhance its inhibitory effect .

Chemical Reactions Analysis

Reactions

H-89 primarily functions through competitive inhibition of PKA against ATP. In vitro studies have demonstrated that H-89 effectively inhibits various phosphorylation events mediated by PKA, impacting processes such as neurite outgrowth in neuronal cells .

Technical Details

The inhibition mechanism involves binding to the ATP pocket of PKA, preventing ATP from activating the kinase. This competitive inhibition has been quantified through kinetic studies that reveal the concentration-dependent effects of H-89 on kinase activity .

Mechanism of Action

Process

The mechanism by which H-89 exerts its effects involves:

  1. Inhibition of cAMP-dependent Protein Kinase Activity: By blocking PKA activity, H-89 alters downstream signaling pathways influenced by cyclic adenosine monophosphate (cAMP).
  2. Impact on Cellular Processes: The inhibition leads to reduced phosphorylation of target proteins involved in cell growth, differentiation, and survival.

Data from studies indicate that H-89 significantly reduces forskolin-induced neurite outgrowth in PC12D cells, highlighting its role in modulating neuronal signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (>10 mM), with limited solubility in water.
  • Stability: Stable under recommended storage conditions; should be stored below -20°C for long-term use.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels commonly encountered in biological systems.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses have shown that H-89 can induce significant changes in protein phosphorylation patterns within cellular environments .

Applications

H-89 is widely used in scientific research for various applications:

  1. Cell Signaling Studies: As a selective inhibitor of PKA, it is employed to dissect signaling pathways involving cAMP.
  2. Neuroscience Research: Investigating neuronal development and plasticity by inhibiting neurite outgrowth.
  3. Pharmacological Studies: Evaluating the role of PKA in disease models such as ischemic stroke and cancer .
  4. Proteomic Analyses: Understanding protein interactions and modifications in response to kinase inhibition.
Introduction to H-89 as a Research Tool

Historical Context and Discovery of H-89

H-89 dihydrochloride (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) emerged in the late 1980s as part of the "H-series" kinase inhibitors developed from the prototype compound H-8. Designed to improve specificity for cAMP-dependent protein kinase (PKA), H-89 was synthesized by introducing a p-bromocinnamyl group into the H-8 structure [1] [7]. Early studies in PC12 pheochromocytoma cells demonstrated its superior potency, inhibiting forskolin-induced neurite outgrowth at nanomolar concentrations (IC₅₀ ~ 48 nM for PKA) – a 30-fold increase over H-8 [1] [3]. This established H-89 as a critical pharmacological tool for probing PKA-dependent signaling in vitro.

Primary Biochemical Targets: cAMP-Dependent Protein Kinase (PKA)

H-89 functions as a competitive ATP-site antagonist of PKA’s catalytic subunit (PKAc). Structural analyses reveal that its isoquinoline sulfonamide core occupies the adenine-binding pocket, while the bromocinnamyl moiety extends into a hydrophobic region, stabilizing inhibition [1] [3]. Anomalous dispersion X-ray crystallography (PDB: 3VQH) identified two distinct binding conformations of the bromophenyl group within the ATP-binding cleft, highlighting conformational flexibility that influences inhibitor affinity [3].

Table 1: Selectivity Profile of H-89 Across Key Kinases

KinaseIC₅₀ (nM)Relative Potency vs. PKA
PKA481.0 (Reference)
MSK11202.5-fold weaker
ROCK-II1352.8-fold weaker
PKBα2,60054-fold weaker
PKG2805.8-fold weaker
PKC>30,000>625-fold weaker

Source: [1] [6]

Beyond kinase inhibition, H-89 directly attenuates voltage-gated potassium currents (Iₖ) in cardiac myocytes and modulates transient receptor potential (TRP) channels, complicating interpretations of cellular physiology experiments [1] [8].

Scope of Academic Research on H-89: Key Questions and Gaps

Research leveraging H-89 spans neuroscience, oncology, and stem cell biology, yet persistent questions remain:

  • Specificity Limitations: Despite its designation as a PKA inhibitor, H-89 suppresses S6K1 (IC₅₀ = 80 nM) and MSK1 (IC₅₀ = 120 nM) at concentrations near those used for PKA inhibition (IC₅₀ = 135 nM), confounding mechanistic attribution [1] [7].
  • Assay Interference: H-89 quenches Renilla luciferase (RLuc) bioluminescence by ~50% at 10 µM – a standard concentration for PKA inhibition – independent of PKA activity. This critically undermines conclusions from RLuc-based transcriptional reporter assays or BRET biosensors [2].
  • Paradoxical Cell Survival Effects: In human embryonic stem cells (hESCs), 4 µM H-89 enhances survival after dissociation by suppressing Rho-associated kinase (ROCK)-mediated myosin light chain (MLC2) phosphorylation, independent of PKA inhibition [7]. This illustrates its utility yet underscores target promiscuity.

Table 2: Documented Off-Target Effects of H-89

Off-Target ActivityExperimental SystemFunctional Consequence
Renilla luciferase inhibitionHEK293T cells expressing RLuc50% signal reduction at 10 µM
ROCK-II inhibition (IC₅₀ = 135 nM)hESC culturesReduced dissociation-induced apoptosis
Delayed repriming of T-tubulesRat skinned muscle fibersImpaired excitation-contraction coupling
Blockade of voltage-gated K⁺ channelsIsolated ventricular myocytesAction potential prolongation

Source: [1] [2] [7]

Current research gaps include:

  • Structural Optimization: Engineering H-89 derivatives with minimized ROCK/S6K1 cross-reactivity.
  • Context-Dependent Effects: Elucidating why H-89 exacerbates morphine withdrawal in mice but attenuates pentylenetetrazol-induced seizures [1].
  • Alternative Inhibitors: Validating PKA inhibitor peptides (PKIα) or KT5720 as superior alternatives in luciferase-based systems [2] [10].

Key Compounds Mentioned: H-89, H-8, KT5720, PKIα, Coelenterazine-h, Forskolin, Myosin Light Chain (MLC2)

Properties

Product Name

h-89

IUPAC Name

N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2

InChI Key

ZKZXNDJNWUTGDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.